2-Chloro-5-methoxybenzenesulfonamide

Description

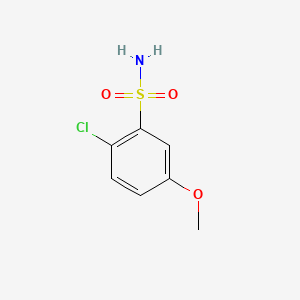

2-Chloro-5-methoxybenzenesulfonamide is an organic compound with the molecular formula C7H8ClNO3S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a chlorine atom at the second position and a methoxy group at the fifth position. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Properties

IUPAC Name |

2-chloro-5-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3S/c1-12-5-2-3-6(8)7(4-5)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARIOWWBALBFKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701341864 | |

| Record name | 2-Chloro-5-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701341864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502187-53-3 | |

| Record name | 2-Chloro-5-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701341864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-methoxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxybenzenesulfonamide typically involves the sulfonation of 2-chloro-5-methoxyaniline. The process includes the following steps:

Nitration: 2-Chloro-5-methoxyaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 2-chloro-5-methoxy-4-nitroaniline.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 2-chloro-5-methoxyaniline.

Sulfonation: Finally, the amino group is converted to a sulfonamide group by reacting with chlorosulfonic acid, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The sulfonamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Substitution: Formation of 2-amino-5-methoxybenzenesulfonamide.

Oxidation: Formation of 2-chloro-5-hydroxybenzenesulfonamide.

Reduction: Formation of 2-chloro-5-methoxyaniline.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

2-Chloro-5-methoxybenzenesulfonamide has demonstrated significant antimicrobial properties. Research indicates that derivatives of sulfonamides, including this compound, exhibit activity against a range of bacteria and fungi. A study evaluated its efficacy against various strains of bacteria, showing promising results in inhibiting growth, which suggests potential for development into new antimicrobial agents .

1.2 HIV Inhibition

The compound has been investigated as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in HIV research. Studies have shown that certain derivatives of benzenesulfonamides can effectively inhibit the replication of HIV-1 by targeting the reverse transcriptase enzyme, thereby presenting a potential therapeutic option for HIV patients .

1.3 Anti-inflammatory Properties

Research has indicated that this compound possesses anti-inflammatory properties. It has been studied for its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. This application is particularly relevant in conditions such as rheumatoid arthritis and other autoimmune disorders .

Agricultural Applications

2.1 Pesticide Development

The compound is recognized for its potential use as a pesticide. Evaluations have been conducted to assess its efficacy against nematodes and other agricultural pests. The findings suggest that this compound can serve as an active ingredient in nematicides, providing an environmentally friendly solution for pest control .

2.2 Herbicide Properties

In addition to its insecticidal properties, the compound has shown promise as a herbicide. Studies indicate that it can inhibit the growth of specific weed species without adversely affecting crop yields, positioning it as a valuable tool for sustainable agriculture practices .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, forming a coordination bond with the zinc ion present in the enzyme. This interaction inhibits the enzyme’s activity, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-5-methoxybenzenesulfonyl chloride

- 2-Chloro-5-methoxybenzenesulfonic acid

- 2-Chloro-5-methoxybenzenesulfonyl fluoride

Uniqueness

2-Chloro-5-methoxybenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its sulfonamide group makes it a valuable intermediate in organic synthesis and a potential pharmacophore in medicinal chemistry .

Biological Activity

2-Chloro-5-methoxybenzenesulfonamide (C₇H₈ClNO₃S) is an organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a chlorinated and methoxylated benzene ring , which significantly influences its chemical reactivity and biological activity. Its moderate molecular weight is approximately 221.66 g/mol , comprising seven carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom.

Target Enzyme: Carbonic Anhydrase

The primary biological target of this compound is carbonic anhydrase (CA) . This enzyme plays a crucial role in catalyzing the conversion of carbon dioxide to bicarbonate and protons. The compound inhibits CA by forming a coordination bond between the negatively charged nitrogen of the sulfonamide group and the zinc ion at the enzyme's active site.

Biochemical Pathways

- Inhibition of Carbonic Anhydrase : The binding of this compound to CA disrupts its catalytic activity, which can lead to alterations in physiological processes involving bicarbonate buffering.

- Pharmacokinetics : The sulfonamide group enhances water solubility, influencing the compound's absorption and distribution within biological systems.

Biological Activities

This compound exhibits several notable biological activities:

Comparative Analysis with Related Compounds

| Compound Name | Structure Overview | Unique Features |

|---|---|---|

| 5-Methoxybenzenesulfonamide | Contains a methoxy group but no chlorine | Primarily used as an antibiotic |

| 4-Chloro-3-methoxybenzenesulfonamide | Chlorine at a different position | Exhibits different biological activity profiles |

| 2-Amino-5-methoxybenzenesulfonamide | Contains an amino group instead of chlorine | Potentially different pharmacological effects |

Case Studies and Research Findings

- Antimicrobial Studies : In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For example, it has shown effectiveness comparable to standard antibiotics in inhibiting bacterial growth in laboratory settings.

- Anticancer Evaluations : While direct studies on this specific compound are scarce, related compounds have demonstrated IC50 values ranging from 0.1 to 1 μM against cancer cell lines. These findings suggest that this compound may also possess similar anticancer properties worth investigating further .

- Environmental Impact Studies : Research indicates that environmental factors can affect the stability and efficacy of this compound. Its persistence in soil and water may influence its ecological impact, particularly regarding its potential use as a pesticide or herbicide.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-5-methoxybenzenesulfonamide, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via sulfonation and coupling reactions. For example:

-

Step 1 : Chlorosulfonic acid reacts with a substituted benzene precursor under neat conditions (room temperature, 12 hours, 87% yield) to introduce the sulfonyl group .

-

Step 2 : Amine coupling using sodium carbonate in THF/H₂O (2:1) at room temperature (45–93% yield) .

-

Optimization : Varying solvents (DCM vs. THF), catalysts (triethylamine), and reaction times can improve yields. Monitoring by TLC ensures intermediate purity .

Table 1 : Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Reference 1 Chlorosulfonic acid, neat, 12 h 87 2 Amine, Na₂CO₃, THF/H₂O 45–93

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., methoxy protons at ~3.8 ppm, aromatic protons at 6.8–7.5 ppm) .

- IR : Confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and methoxy groups (C-O at ~1250 cm⁻¹) .

- X-ray Crystallography : Use SHELXL for refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids. Data collection requires high-resolution (<1.0 Å) to resolve chlorine/methoxy positional disorder .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., disorder, twinning) be resolved for this compound?

- Methodological Answer :

- Disorder Handling : Refine occupancy factors using SHELXL; split positions for Cl or methoxy groups if electron density suggests multiple conformations .

- Twinning : Apply TWIN/BASF commands in SHELXL to deconvolute overlapping reflections. Validate with Hooft/Y R factors .

- Validation Tools : Use PLATON to check for missed symmetry and R1/wR2 convergence (<5% discrepancy) .

Q. What strategies improve the biological activity of this compound derivatives against specific targets (e.g., NLRP3 inflammasome)?

- Methodological Answer :

-

Scaffold Modification : Introduce phenethyl or sulfonyl chloride groups at the benzene ring to enhance binding affinity (e.g., derivative 35 showed 37% yield and improved activity) .

-

SAR Studies : Test halogen substitutions (e.g., 5-Cl vs. 5-F) to optimize steric/electronic effects. Compare IC₅₀ values in enzyme assays .

-

Docking Simulations : Use AutoDock Vina to predict interactions with NLRP3’s NACHT domain. Prioritize derivatives with hydrogen bonds to Arg578 or Lys689 .

Table 2 : Bioactivity Data for Selected Derivatives

Derivative Target IC₅₀ (µM) Key Structural Feature Reference 35 0.12 Phenethylamide 40 0.08 N-Methylsulfamoyl

Q. How do solvent polarity and pH affect the stability of this compound during storage?

- Methodological Answer :

- Stability Tests : Perform accelerated degradation studies (40°C/75% RH for 6 months). Monitor by HPLC for hydrolysis of sulfonamide or methoxy groups .

- pH Dependence : Below pH 4, protonation of the sulfonamide group increases solubility but risks decomposition. Store in argon-filled vials at -20°C to prevent oxidation .

Q. What analytical methods resolve contradictions in antimicrobial activity data across studies?

- Methodological Answer :

- Standardized Assays : Use CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .

- Contradiction Analysis : Check for batch purity (≥95% by HPLC) and solvent effects (DMSO vs. aqueous). Re-test outliers with fresh stock solutions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.